molecular formula C18H30N4O B6800467 N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6800467
M. Wt: 318.5 g/mol
InChI Key: UKQRJDBVLKHOOP-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[56]dodecane-9-carboxamide is a complex organic compound that features an imidazole ring and a spirocyclic structure

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-2-21-14-11-19-16(21)15-20-17(23)22-12-6-9-18(10-13-22)7-4-3-5-8-18/h11,14H,2-10,12-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQRJDBVLKHOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC(=O)N2CCCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide typically involves the formation of the imidazole ring followed by the construction of the spirocyclic structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile and subsequent cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the imidazole ring or the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall biological activity by enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-ethylimidazole: A simpler compound with similar imidazole functionality.

    9-azaspiro[5.6]dodecane: Shares the spirocyclic structure but lacks the imidazole ring.

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its combination of an imidazole ring and a spirocyclic structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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